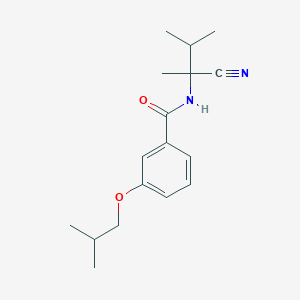

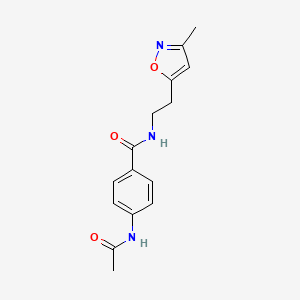

4-acetamido-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-acetamido-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide” belongs to the class of compounds known as isoxazoles . Isoxazoles are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . They are of immense importance due to their wide spectrum of biological activities and therapeutic potential .

Synthesis Analysis

Isoxazoles can be synthesized via different pathways. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis

In a similar compound, the five-membered isoxazole ring makes dihedral angles with the two benzene rings . A short intramolecular C—H O contact occurs .Chemical Reactions Analysis

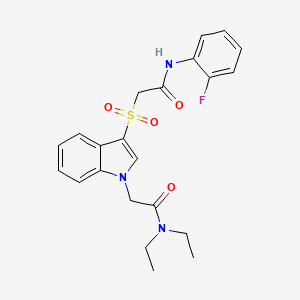

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .Aplicaciones Científicas De Investigación

Antiparasitic and Antimicrobial Activities

Research has shown compounds related to 4-acetamido-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide exhibiting antiparasitic activities, particularly against coccidial infections. The modifications on the benzamide structure, including acetoxy and methylisoxazolyl groups, have been pivotal in enhancing these activities (Rogers et al., 1964). Similarly, derivatives of this compound have been tested for their antimicrobial properties against a range of pathogens, although some studies have reported limited antibacterial and antifungal effects (Raffa et al., 2002).

Synthetic Chemistry and Material Science

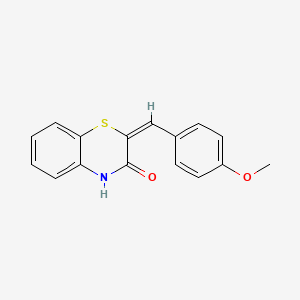

The compound's structure has been utilized in synthetic chemistry to create novel molecules with potential applications in materials science. For instance, aromatic polyamides incorporating acetoxybenzamide groups have been synthesized, showcasing good thermal stability and potential for creating thin flexible films with desirable mechanical properties (Sava et al., 2003). These materials could have applications in electronics and as part of composite materials.

Anticancer Research

In the realm of pharmacology, modifications of the benzamide structure have led to the synthesis of compounds with significant anticancer activities. Studies have demonstrated the potential of these derivatives in inhibiting tumor growth and proliferation. For example, certain benzamides have been synthesized and evaluated for their anticancer properties, showing promising results against various cancer cell lines (Ravinaik et al., 2021). Another study focused on the development of photoresponsive hydrogels for controlled release of pharmaceuticals, indicating the versatility of benzamide derivatives in drug delivery systems (Gong et al., 2008).

Direcciones Futuras

Given the wide range of biological activities associated with isoxazole derivatives, there is significant potential for the development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . Further studies are needed to explore the potential applications of “4-acetamido-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide” in various fields, including medicinal chemistry and drug discovery.

Propiedades

IUPAC Name |

4-acetamido-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-10-9-14(21-18-10)7-8-16-15(20)12-3-5-13(6-4-12)17-11(2)19/h3-6,9H,7-8H2,1-2H3,(H,16,20)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IILASDDPUSUSRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCNC(=O)C2=CC=C(C=C2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-isopropyl-3,9-dimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2602783.png)

![2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2602784.png)

![3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2602790.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide](/img/structure/B2602793.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2602804.png)